(E)-4,8-Dimethyl-1,3,7-nonatriene
Overview
Description
Typically, a description of a chemical compound includes its molecular formula, structural formula, and other identifiers like CAS number, PubChem CID, etc. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in industry or research.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and catalysts. The yield and purity of the product are also important considerations.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the conditions needed for the reaction, the yield, and the properties of the products.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential.Scientific Research Applications
Pest Control and Plant Volatiles : It acts as a plant volatile that attracts and enhances female oviposition in lacewing Chrysopa phyllochroma, aiding in lacewing release for pest control (Xu et al., 2015). Similarly, it is found in apple trees, influencing the biological responses of Cydia pomonella males to various apple tree volatiles (Casado et al., 2006).
Biological Control Agents : The compound may contribute to the effective exploitation of parasitoids as biological control agents against damaging crop pests (Tamiru et al., 2015).
Natural Product Research : Identified in cardamom oil, it suggests potential applications in natural product research (Maurer et al., 1986).
Detection of Pest Infestation : As a volatile component of green walnut husks, it may be useful for detecting codling moth infestation in walnuts (Buttery et al., 2000).
Scientific Research Compound : Its selective hydroboration produces homogeraniol, a compound used in scientific research (Leopold, 2003).
Sustainable Agriculture : In push-pull farming systems, it repels pests and attracts beneficial insects, aiding in sustainable intensification of food production (Pickett et al., 2014).
Attractant for Insects in Agriculture : It attracts female grape berry moths in grape shoots (Cha et al., 2008) and serves as an olfactory cue for Encarsia formosa in whitefly-infested plants (Birkett et al., 2003). It is also emitted from damaged leaves and flowers of Magnolia and Liriodendron taxa, attracting predators (Azuma et al., 1997).
Signaling Molecule in Plant Response : The enzyme (3S)-(E)-nerolidol synthase, involved in its release, plays a regulatory role in plant response to herbivory (Bouwmeester et al., 1999).
Plant Defense Mechanisms : It's produced by uninfested Lima bean leaves in response to spider-mite infestation, attracting predators of the herbivore (Takabayashi et al., 1991). Additionally, it can be induced in plants like cotton by exogenous methyl jasmonate, influencing the host-search behavior of natural enemies (Rodriguez‐Saona et al., 2001).
Safety And Hazards
This involves understanding the risks associated with handling and using the compound. It includes toxicity data, flammability, reactivity, and environmental impact. Safety data sheets (SDS) are a common source of this information.
Future Directions
This involves a review of current research on the compound and identifying areas where further research is needed. It could involve potential applications, unresolved questions about its properties, or new methods of synthesis.
properties
IUPAC Name |
(3E)-4,8-dimethylnona-1,3,7-triene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18/c1-5-7-11(4)9-6-8-10(2)3/h5,7-8H,1,6,9H2,2-4H3/b11-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKZREJJLWEWQM-YRNVUSSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/C=C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7068685, DTXSID201304588 | |
Record name | 1,3,7-Nonatriene, 4,8-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | E-4,8-Dimethyl-1,3,7-nonatriene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201304588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4,8-Dimethyl-1,3,7-nonatriene | |
CAS RN |
19945-61-0, 51911-82-1 | |
Record name | E-4,8-Dimethyl-1,3,7-nonatriene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19945-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,7-Nonatriene, 4,8-dimethyl-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019945610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,7-Nonatriene, 4,8-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,7-Nonatriene, 4,8-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | E-4,8-Dimethyl-1,3,7-nonatriene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201304588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,8-dimethylnona-1,3,7-triene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.264 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E)-4,8-Dimethyl-1,3,7-nonatriene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035792 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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